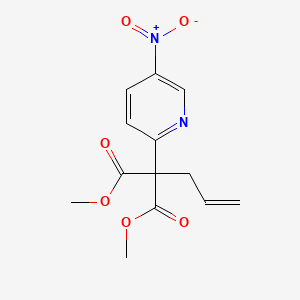

Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate is a chemical compound with the molecular formula C13H14N2O6 . It has a molecular weight of 294.26 .

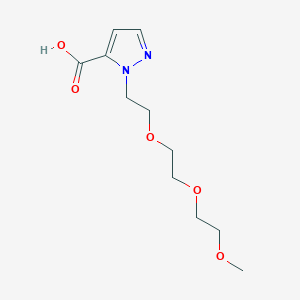

Molecular Structure Analysis

The molecular structure of Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate consists of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms .Physical And Chemical Properties Analysis

Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate has a molecular weight of 294.26 . The melting point of a similar compound, Dimethyl-2-(5-nitro-2-pyridinyl)malonate, is 103.5 °C .Scientific Research Applications

Synthesis and Catalysis

- The synthesis of new ligands and their application in palladium-catalyzed asymmetric allylic alkylation highlights the potential of complex molecules in facilitating stereoselective chemical reactions, which could be relevant to the synthesis or modification of Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate for specific purposes (Farrell, Goddard, & Guiry, 2002).

Photochemical and Photomechanical Properties

- Studies on divinylanthracene derivatives that undergo photoisomerization, leading to rapid coiling motion upon exposure to visible light, could be relevant for applications of Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate in materials science, especially if it shares similar photoresponsive properties (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).

Molecular Structure Analysis

- The molecular structure study of related compounds, such as monohydrated derivatives from 1,3-diketone malonate, underscores the importance of understanding the structural features that may influence the physical and chemical properties of Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Material Science Applications

- Research into surfactant-enhanced photoisomerization and the photomechanical response in molecular crystal nanowires could provide insights into potential applications of Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate in developing responsive materials or sensors, given its structural and functional resemblance to the studied compounds (Tong et al., 2018).

Organic Synthesis

- The novel synthesis of conjugated dienes attached to a quaternary carbon center via Pd(0)-catalyzed deconjugative allylation of alkenylidenemalonates demonstrates the utility of malonate derivatives in creating complex organic frameworks, which could inform the synthetic strategies involving Dimethyl 2-allyl-2-(5-nitro-2-pyridinyl)malonate (Sato, Oonishi, & Mori, 2003).

Safety and Hazards

properties

IUPAC Name |

dimethyl 2-(5-nitropyridin-2-yl)-2-prop-2-enylpropanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c1-4-7-13(11(16)20-2,12(17)21-3)10-6-5-9(8-14-10)15(18)19/h4-6,8H,1,7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHFMSYXQYSLDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2875467.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2875474.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2875476.png)